molecular formula C16H11N5OS B2946670 6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1020252-18-9

6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2946670
CAS No.: 1020252-18-9
M. Wt: 321.36
InChI Key: LADDLKXMNRLJKN-UHFFFAOYSA-N
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Description

6-Imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a complex organic compound with a pyrimidine ring structure

Properties

IUPAC Name

6-amino-2-oxo-1-phenyl-5-(thiophen-2-ylmethylideneamino)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c17-9-13-14(19-10-12-7-4-8-23-12)15(18)21(16(22)20-13)11-5-2-1-3-6-11/h1-8,10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOPHXPVMXICDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of a suitable amine with a β-diketone, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine

In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-oxo-1-phenyl-5-(thienylmethylidene)amino-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

  • 5-Imino-2-oxo-1-phenyl-4-(thienylmethylidene)amino-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Uniqueness

The uniqueness of 6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile lies in its specific structural features and reactivity profile. These characteristics distinguish it from other similar compounds and make it suitable for specific applications.

Biological Activity

6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁N₅OS
  • Molecular Weight : 321.36 g/mol
  • CAS Number : 1020252-18-9

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. A study demonstrated that similar pyrimidine derivatives showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Properties

Preliminary studies have suggested that compounds with a similar structure to this compound may exhibit anticancer properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines by activating specific caspases involved in programmed cell death. This suggests a potential pathway for therapeutic use in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. Inhibitors of certain kinases have been identified as promising candidates for treating various diseases, including cancer and inflammatory conditions.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of pyrimidine derivatives.
    • Findings : The study found that compounds structurally similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus.
    • : These findings support further exploration of this compound as a potential antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of pyrimidine-based compounds on cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent increase in apoptosis in MCF-7 breast cancer cells.
    • : This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Data Table

PropertyValue
Molecular FormulaC₁₆H₁₁N₅OS
Molecular Weight321.36 g/mol
CAS Number1020252-18-9
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityInduces apoptosis in MCF-7 cells

Q & A

Q. What are the standard synthetic routes for preparing this pyrimidinecarbonitrile derivative, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution of 2-methylthiopyrimidine precursors with amines under reflux conditions. For example:

  • Method A : Refluxing 2-methylthiopyrimidines with primary amines (e.g., cyclohexylamine) overnight, followed by acidification with HCl to precipitate the product .
  • Method B : One-pot reactions using 6-amino-2-thiouracil derivatives, amines, and formalin in methanol at 40°C, yielding fused pyrimidopyrimidines with high efficiency . Optimization involves adjusting solvents (e.g., DMSO:water mixtures ), amine stoichiometry, and reflux duration. Purity is enhanced via recrystallization from ethyl acetate or ethanol .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

Structural validation relies on:

  • X-ray crystallography : Resolves puckering in the pyrimidine ring and dihedral angles between fused heterocycles (e.g., thiazolopyrimidine systems) .
  • NMR spectroscopy : Key signals include imino (NH) protons at δ 10–12 ppm and thienyl aromatic protons at δ 7–8 ppm. NOESY can confirm E-configuration of the thienylmethylidene group .
  • Elemental analysis : Validates carbon/nitrogen ratios, critical for confirming nitrile and imino groups .

Q. What solvents and workup procedures are recommended to improve yield and purity?

  • Solvents : Methanol for one-pot reactions , DMSO:water (5:5) for aminopyrimidine crystallization , and ethyl acetate-ethanol for slow evaporation of single crystals .
  • Workup : Acidification with dilute HCl precipitates crude products, which are filtered and recrystallized . Avoid prolonged heating to prevent decomposition of the imino group.

Advanced Research Questions

Q. How do substituents on the pyrimidine core influence reactivity in nucleophilic attacks or cyclization reactions?

The thienylmethylidene group acts as an electron-withdrawing moiety, directing nucleophilic attacks to the C4 carbonitrile position. Steric effects from the phenyl group at N1 can hinder reactivity, necessitating polar aprotic solvents (e.g., DMF) for functionalization . Computational DFT studies (not in evidence) could model charge distribution to predict regioselectivity.

Q. What strategies resolve contradictions in reaction yields when varying amine substituents?

Discrepancies arise from steric hindrance (e.g., bulky cyclohexylamine vs. linear phenylethylamine) and electronic effects. For example:

  • Aromatic amines (e.g., benzylamine) may require longer reflux times due to reduced nucleophilicity.
  • Aliphatic amines (e.g., methylamine) yield higher purity but risk over-alkylation . Systematic screening using Design of Experiments (DoE) can identify optimal parameters.

Q. How can byproducts from competing reaction pathways (e.g., thiazole vs. pyrimidine formation) be minimized?

Competing pathways occur due to sulfur participation in cyclization. Mitigation strategies include:

  • Temperature control : Lower temperatures (40°C) favor pyrimidine formation over thiazole byproducts .
  • Catalyst use : Acetic acid in one-pot reactions promotes selective Mannich-type cyclization . LC-MS or TLC monitoring is critical for early detection of byproducts .

Q. What advanced spectroscopic techniques are employed to study tautomeric equilibria of the imino-oxo groups?

  • Variable-temperature NMR : Tracks proton shifts to identify tautomeric forms (e.g., imino vs. enamine) .
  • IR spectroscopy : Differentiates ν(C=O) (~1680 cm⁻¹) and ν(C=N) (~1620 cm⁻¹) stretching frequencies .
  • Solid-state NMR : Resolves tautomerism in crystalline phases, complementing X-ray data .

Methodological Considerations

Q. How is thermal stability assessed during prolonged reflux in synthetic procedures?

  • TGA/DSC : Quantifies decomposition temperatures (>200°C for most pyrimidines) .
  • In-situ FTIR : Monitors functional group integrity under heating .

Q. What computational tools predict the compound’s bioavailability or metabolic pathways?

While not directly addressed in evidence, researchers often use:

  • ADMET predictors : Estimate logP (lipophilicity) for the nitrile and thienyl groups.
  • Docking simulations : Model interactions with biological targets (e.g., enzymes in ’s antidiabetic studies).

Q. How are crystallinity and polymorphism controlled during recrystallization?

  • Solvent polarity gradients : Ethanol-to-ethyl acetate gradients produce uniform crystals .
  • Seeding : Introduce pre-formed crystals to guide polymorph formation.

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